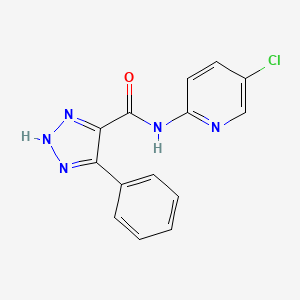

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, also known as CCT251236, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and other diseases.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study by Modzelewska-Banachiewicz et al. (2012) focused on the experimental and theoretical investigation of the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, producing 1,2,4-triazole-containing alkenoic acid derivatives. These derivatives were analyzed using NMR spectroscopy and X-ray diffraction, providing insights into their structural characteristics and potential for further chemical modifications (Modzelewska-Banachiewicz et al., 2012).

Antimicrobial Activities

Patel and Patel (2015) synthesized a novel series of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with carbamoyl benzoic acid derivatives, leading to benzamide derivatives with significant antibacterial and antifungal properties. This study suggests the potential of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide derivatives in developing new antimicrobial agents (Patel & Patel, 2015).

Anticancer and Anti-inflammatory Applications

Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. The synthesis involved the condensation of carboxamide with aromatic aldehydes, highlighting the therapeutic potential of triazole derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).

Material Science Applications

Liu, Wang, and Yao (2018) designed and synthesized "dual n-type unit" bipolar host materials by linking pyridine and 1,2,4-triazole for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials demonstrated high performance, low turn-on voltages, and efficiency, indicating the potential of triazole derivatives in electronic and photonic devices (Liu, Wang, & Yao, 2018).

Mecanismo De Acción

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is Factor Xa , a serine protease that plays a pivotal role in the blood coagulation cascade . Factor Xa is positioned at the juncture of the intrinsic and extrinsic pathways of the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .

Mode of Action

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide acts as a direct, selective, reversible, and competitive inhibitor of human Factor Xa . By inhibiting Factor Xa, the compound prevents thrombin generation without having a direct effect on platelet aggregation . This inhibition of Factor Xa interrupts blood coagulation without disrupting primary hemostasis .

Biochemical Pathways

The compound’s action affects the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . By inhibiting Factor Xa, the compound prevents the formation of the prothrombinase complex, thereby reducing the generation of thrombin and ultimately the formation of fibrin clots .

Pharmacokinetics

Similar compounds such as betrixaban, another factor xa inhibitor, have been reported to have a long half-life and low peak-to-trough ratio, leading to a consistent anticoagulant effect over 24 hours . . These properties may provide some insight into the potential pharmacokinetic properties of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.

Result of Action

The primary result of the compound’s action is the prevention of thrombin generation and, consequently, the formation of fibrin clots . This leads to an anticoagulant effect, reducing the risk of venous thromboembolism (VTE), a leading cause of preventable death in hospitalized patients .

Action Environment

The efficacy and stability of N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action due to drug-drug interactions. Additionally, patient-specific factors such as age, renal function, and genetic polymorphisms could also influence the compound’s action . .

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-5-phenyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-10-6-7-11(16-8-10)17-14(21)13-12(18-20-19-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKNPVMUPCZAKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)

![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2941174.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)

![2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941176.png)

![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)